(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
The primary targets of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and-B , Acetylcholine Esterase (AChE) , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
This compound interacts with its targets, inhibiting their activity. This inhibition prevents the degradation of neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The inhibition of MAO-A and-B, AChE, and BChE affects the biochemical pathways involving the neurotransmitters that these enzymes degrade. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects .
Result of Action
The result of the action of this compound is an increase in the levels of certain neurotransmitters due to the inhibition of their degradation. This can have various molecular and cellular effects, depending on the specific neurotransmitters involved .
Preparation Methods
The synthesis of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenol and 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond between the carboxylic acid and the phenol group.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other medical conditions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
(S)-N-Benzyl-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: This compound has been studied for its inhibitory activity against monoamine oxidase and cholinesterase.
®-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamides: These compounds have shown potential as multi-target-directed ligands for the treatment of neurodegenerative diseases.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Properties
CAS No. |
1229227-22-8 |
---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.396 |
IUPAC Name |
(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |
InChI Key |
SVPVSTJJHUIQOB-NRFANRHFSA-N |
SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Synonyms |
(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester; p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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